molecular formula C13H22INO2 B13639253 tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

Cat. No.: B13639253
M. Wt: 351.22 g/mol
InChI Key: RPLXHZQJPLDGSL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and an iodinated bicyclo[111]pentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by appropriate functional group transformations.

    Introduction of the iodinated group: This step involves the iodination of the bicyclo[1.1.1]pentane core using reagents such as iodine or iodinating agents under controlled conditions.

    Attachment of the tert-butyl carbamate group: This is typically done through a nucleophilic substitution reaction where the amine group of the bicyclo[1.1.1]pentane derivative reacts with tert-butyl chloroformate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated site, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed to remove the iodine atom, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and complex molecular architectures. Biology : It serves as a probe in biochemical studies to investigate molecular interactions and pathways. Medicine Industry : Used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing the active amine derivative that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but lacks the iodinated group.

    tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Contains a hydroxymethyl group instead of the iodinated group.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar structure with a different substitution pattern.

Uniqueness: : The presence of the iodinated group in tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate imparts unique reactivity and binding properties, making it distinct from other similar compounds. This feature enhances its utility in various scientific applications, particularly in the fields of medicinal chemistry and molecular biology.

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate

InChI

InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16)

InChI Key

RPLXHZQJPLDGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I

Origin of Product

United States

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